Product packaging for Cycloheptyl 2-pyridyl ketone(Cat. No.:CAS No. 898779-54-9)

Cycloheptyl 2-pyridyl ketone

Cat. No.: B1324160
CAS No.: 898779-54-9
M. Wt: 203.28 g/mol
InChI Key: QGODLSVSGWYWPJ-UHFFFAOYSA-N
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Description

Overview of Ketones in Organic Synthesis and Coordination Chemistry

Ketones are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) bonded to two carbon atoms. The polarity of the carbonyl group, with its electrophilic carbon and nucleophilic oxygen, dictates much of its reactivity. In organic synthesis, ketones are versatile intermediates and substrates for a vast array of transformations. They readily undergo nucleophilic addition reactions, forming alcohols, and can be reduced to secondary alcohols, a reaction of significant industrial importance. The asymmetric hydrogenation of ketones, for instance, is a powerful method for producing enantiomerically pure alcohols, which are crucial building blocks for pharmaceuticals and agrochemicals. rsc.org

Furthermore, the ketone functional group is a key reaction site for creating new carbon-carbon bonds through reactions such as aldol (B89426) condensations and Wittig reactions. The reactivity of the carbonyl group can be influenced by the nature of the attached alkyl or aryl groups.

In coordination chemistry, the oxygen atom of the ketone can act as a Lewis base, donating a lone pair of electrons to coordinate with metal ions. While simple ketones are relatively weak ligands, ketones that are part of a larger molecule containing additional donor atoms, such as the nitrogen in a pyridyl ring, can form stable chelate complexes with metals. acs.org This chelation enhances the stability of the resulting metal complex. The ketone bridge can also facilitate electronic communication between different parts of a ligand.

Significance of Pyridyl-Containing Compounds in Chemical Research

Pyridyl-containing compounds are ubiquitous in chemical research, primarily due to the unique properties of the pyridine (B92270) ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic system, making it available for coordination to metal ions or for protonation. vulcanchem.com

This coordinating ability makes pyridyl compounds exceptional ligands in coordination chemistry and catalysis. ontosight.ai They form stable complexes with a wide range of transition metals, and by modifying the substituents on the pyridine ring, chemists can finely tune the steric and electronic properties of the resulting metal catalysts. For example, chiral pyridyl-containing ligands are instrumental in asymmetric catalysis, facilitating reactions that produce a specific enantiomer of a product. cityu.edu.hkrsc.org Di(2-pyridyl) ketone (dpk) is a well-studied example of a chelating ligand used to prepare palladium(II) complexes that are active catalysts for C-C bond-forming reactions. acs.org

Beyond catalysis, the pyridyl motif is a key structural component in many pharmaceuticals and bioactive molecules. rsc.org Its ability to engage in hydrogen bonding and its polar nature influence the solubility and biological interactions of these compounds.

Structural Motif of Cycloheptyl 2-Pyridyl Ketone: A Research Perspective

This compound is an organic molecule that integrates the reactive features of a ketone and a pyridyl group with the steric bulk of a cycloheptyl ring. Its molecular formula is C₁₃H₁₇NO. cymitquimica.com The structure consists of a seven-membered cycloheptyl ring and a pyridine ring connected at its 2-position by a carbonyl group.

PropertyValueSource
CAS Number 898779-54-9 bldpharm.com
Molecular Formula C₁₃H₁₇NO cymitquimica.com
Molecular Weight 203.285 g/mol cymitquimica.com
Purity ≥97% cymitquimica.com

This table displays known properties of this compound.

From a research perspective, this compound is of interest for several reasons. The combination of the nitrogen atom in the pyridine ring and the oxygen atom of the ketone group allows it to act as a bidentate chelating ligand for metal ions, similar to the extensively studied di-2-pyridyl ketone. acs.org The large and conformationally flexible cycloheptyl group would exert significant steric influence on the geometry of any resulting metal complexes, potentially leading to novel catalytic activities or selectivities.

The primary area of research interest for analogous 2-pyridyl ketones is their asymmetric hydrogenation to produce chiral pyridyl-substituted secondary alcohols. rsc.orgrsc.org These chiral alcohols are valuable building blocks in medicinal chemistry. rsc.org Research on the iridium-catalyzed asymmetric hydrogenation of cyclohexyl 2-pyridyl ketone has demonstrated that high enantioselectivity can be achieved, yielding the corresponding chiral alcohol. rsc.org It is anticipated that this compound would serve as a substrate for similar transformations, with the cycloheptyl group influencing the stereochemical outcome of the reaction.

Furthermore, the presence of the carbonyl group connected to the ortho-position of the pyridine ring is critical for certain photochemical reactions, such as the generation of persistent free radicals upon UV irradiation, a phenomenon observed in other 2-pyridyl ketones. nih.govacs.org The unique structural arrangement in this compound makes it a compelling target for synthesis and for exploration in the fields of asymmetric catalysis, coordination chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B1324160 Cycloheptyl 2-pyridyl ketone CAS No. 898779-54-9

Properties

IUPAC Name

cycloheptyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGODLSVSGWYWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641988
Record name Cycloheptyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-54-9
Record name Cycloheptyl-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursors

Direct Synthesis Strategies for Cycloheptyl 2-Pyridyl Ketone

The direct formation of the carbon-carbon bond between the cycloheptyl and 2-pyridyl units is a key challenge in the synthesis of the target ketone.

Nickel-catalyzed reductive coupling reactions have emerged as a powerful tool for the synthesis of ketones, including those with pyridyl moieties. rsc.orgnih.govrsc.org These methods often involve the coupling of two different electrophiles, such as an ester and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. acs.org

A general approach involves the nickel-catalyzed reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides. rsc.orgnih.gov This strategy offers a highly efficient route to aryl-alkyl and dialkyl ketones with good functional group tolerance. rsc.orgnih.gov Mechanistic studies suggest that a dynamic halide exchange process, often mediated by an additive like tetrabutylammonium (B224687) iodide (TBAI), is crucial for balancing the reactivity and achieving cross-selectivity. nih.gov Another variation utilizes alkyl methanesulfonates as the coupling partners for 2-pyridyl esters. rsc.org

Furthermore, nickel-catalyzed decarboxylative cross-electrophile coupling of carboxylic acid esters, such as N-hydroxyphthalimide esters and S-2-pyridyl thioesters, provides an alternative pathway to ketone synthesis. nih.gov These reactions are typically facilitated by a nickel catalyst with an electron-poor bipyridine or terpyridine ligand. nih.gov The use of N-alkyl pyridinium (B92312) salts coupled with activated carboxylic acids, like in situ formed carboxylic acid fluorides or 2-pyridyl esters, under reducing conditions with a nickel terpyridine catalyst, also represents a viable method for ketone formation. nih.gov

While these nickel-catalyzed methods are broadly applicable to the synthesis of pyridyl ketones, their specific application to the synthesis of this compound would involve the use of a cycloheptyl-containing starting material, such as cycloheptyl chloride or a corresponding carboxylic acid derivative.

Beyond nickel-catalyzed couplings, several other established methods are available for the synthesis of pyridyl ketones. One of the most common is the reaction of Grignard reagents with S-(2-pyridyl) thioates or 2-pyridyl esters. oup.comacs.orgscispace.comacs.org This method is known for its high yields and the exclusive formation of ketones, avoiding the common side-product of tertiary alcohols. oup.com The reaction of a cycloheptyl Grignard reagent (cycloheptylmagnesium bromide) with a suitable 2-pyridyl carboxylic acid derivative would yield this compound. ontosight.ai

The Kröhnke pyridine (B92270) synthesis offers another route, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to form highly functionalized pyridines. wikipedia.org While not a direct synthesis of the ketone itself, this method is fundamental in constructing the pyridyl ring system which could then be further functionalized.

Additionally, the Boekelheide rearrangement of N-alkenoxypyridiniums has been developed for the synthesis of β-2-pyridyl alkyl ketones. acs.org This method involves an efficient alkylation through a rearrangement process. acs.org

Synthesis of this compound Derivatives

The carbonyl group of this compound serves as a versatile handle for the synthesis of a variety of derivatives through condensation and addition reactions.

Thiosemicarbazones are a significant class of derivatives formed from the condensation reaction of a ketone with a thiosemicarbazide (B42300). mdpi.comresearchgate.net The reaction of this compound with a substituted thiosemicarbazide, such as 4-cyclohexyl-4-methyl-3-thiosemicarbazide, leads to the formation of the corresponding thiosemicarbazone derivative. ontosight.ainih.govrsc.org This reaction is typically carried out in a polar solvent like ethanol, often with gentle heating. mdpi.comgoogle.com

The general procedure involves dissolving the thiosemicarbazide in a warm solvent and then adding the ketone. mdpi.com The mixture is then refluxed for a period to drive the condensation and formation of the C=N double bond characteristic of the thiosemicarbazone. google.com For example, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) has been synthesized using established methods. oncotarget.com

Reactant 1Reactant 2ProductReaction Conditions
This compoundThiosemicarbazideThis compound thiosemicarbazoneEthanol, Reflux
di-2-pyridyl ketone4-cyclohexyl-4-methyl-3-thiosemicarbazidedi-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC)Ethanol, Reflux

Hemiaminals are tetrahedral intermediates formed from the nucleophilic addition of an amine to a carbonyl group. mdpi.com While typically unstable, stable hemiaminals can be isolated under certain conditions. mdpi.compsu.edu The reaction of di-2-pyridyl ketone with 4-cyclohexyl-3-thiosemicarbazide has been shown to yield a stable crystalline hemiaminal product. psu.edumdpi.comnih.govresearchgate.net The stability of this hemiaminal is attributed to intramolecular hydrogen bonding. psu.edumdpi.comnih.gov

The synthesis involves the reaction of the ketone with the substituted thiosemicarbazide in a suitable solvent. psu.edu The formation of the hemiaminal represents the initial addition step in the condensation reaction that would otherwise lead to the thiosemicarbazone. psu.edu

Reactant 1Reactant 2ProductKey Feature
di-2-pyridyl ketone4-cyclohexyl-3-thiosemicarbazideStable hemiaminal derivativeStabilized by intramolecular hydrogen bonding

Furan derivatives can be synthesized from ketones through various multi-component reactions. One such method involves the reaction of a ketone, such as di-(2-pyridyl) ketone, with an alkyl isocyanide and an activated acetylenic ester, like dimethyl acetylenedicarboxylate (B1228247) (DMAD). semanticscholar.orgsemanticscholar.org This one-pot synthesis proceeds through a reactive 1:1 intermediate formed between the isocyanide and the acetylenic ester, which is then trapped by the ketone to form a highly functionalized 2,5-dihydro-2-imino- or 2-amino-furan derivative. semanticscholar.org

The general procedure involves the slow addition of the isocyanide to a mixture of the ketone and the acetylenedicarboxylate in a solvent like dichloromethane, followed by refluxing the solution. semanticscholar.org This approach provides an efficient route to novel iminolactones and 2-aminofurans. semanticscholar.org

ReactantsProduct TypeMethod
di-(2-pyridyl) ketone, alkyl isocyanide, dimethyl acetylenedicarboxylate2,5-dihydro-2-imino- or 2-amino-furan derivativesThree-component reaction

Advanced Organic Synthesis Techniques Relevant to Ketone Formation

Modern synthetic chemistry offers more sophisticated and efficient pathways for ketone synthesis, which could be applied to the formation of this compound. These methods often provide advantages in terms of atom economy, selectivity, and milder reaction conditions.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful and environmentally benign method for forming carbon-carbon bonds. sci-hub.secsic.es This process avoids the pre-activation of substrates and typically generates water as the only byproduct. sci-hub.se The general mechanism involves three key steps:

Dehydrogenation: A metal catalyst temporarily "borrows" hydrogen from a relatively unreactive substrate, such as an alcohol, to form a more reactive intermediate like an aldehyde or ketone. csic.es

Intermediate Reaction: This reactive intermediate undergoes a subsequent reaction, for example, a condensation reaction with another substrate.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the new, more complex molecule, regenerating the catalyst and yielding the final product. csic.es

This technique is particularly appealing for the α-alkylation of ketones with alcohols. sci-hub.se Various homogeneous and heterogeneous catalysts, often based on precious metals like iridium, ruthenium, and rhodium, or more abundant transition metals, have been developed for these transformations. csic.esacs.org For instance, ruthenium-catalyzed α-alkylation of ketones using pyridyl methanols has been reported. csic.es

While a direct application to this compound is not documented, a hypothetical borrowing hydrogen approach could involve the reaction of 2-acetylpyridine (B122185) with cycloheptanol (B1583049). In this scenario, cycloheptanol would be oxidized in situ to cycloheptanone, which would then undergo a condensation reaction with 2-acetylpyridine, followed by reduction to form a precursor that could be oxidized to the target ketone. The feasibility of such a reaction would depend on the development of a suitable catalyst system capable of facilitating the coupling of these specific substrates.

Table 1: Examples of Catalysts Used in Borrowing Hydrogen Reactions for Ketone Synthesis

Catalyst SystemSubstratesProduct TypeReference
Cp*Ir(III) complex / tBuOKKetones and primary alcoholsα-alkylated ketones sci-hub.se
Ru-MACHO catalystHindered ketones and alcohols with a leaving groupα-cyclopropyl ketones acs.org
(Cyclopentadienone)iron carbonyl complexOxindoles and alcoholsC(3)-alkylated oxindoles acs.org

This table presents examples of catalyst systems and is not an exhaustive list.

Sequential addition strategies offer a modular and convergent approach to synthesizing complex molecules like functionalized ketones. nih.gov These one-pot procedures allow for the combination of multiple, readily available precursors in a controlled, step-wise manner, which can significantly enhance synthetic efficiency. researchgate.net

A common strategy involves the sequential nucleophilic addition of different organometallic reagents to a carbonyl equivalent. For example, unsymmetrical ketones can be prepared using chelation-controlled sequential substitution on a dual-activated urea, which serves as a dicationic carbonyl unit. nih.govacs.org This method allows for the successive addition of two different Grignard or organolithium reagents. acs.org

Another powerful approach is the sequential 1,2-addition of an organolithium reagent to a Weinreb amide, followed by an in-situ cross-coupling reaction. nih.gov Weinreb amides (N-methoxy-N-methylamides) are particularly useful because the initial adduct is stabilized by chelation, preventing over-addition and allowing for a second, different functional group to be introduced. While often used for creating tertiary alcohols, careful control can lead to ketones.

In the context of this compound, a plausible sequential addition strategy could involve a precursor like N-methoxy-N-methyl-2-pyridinecarboxamide. The synthetic route would proceed as follows:

First Addition: The N-methoxy-N-methyl-2-pyridinecarboxamide would be reacted with a cycloheptyl organometallic reagent, such as cycloheptylmagnesium bromide (a Grignard reagent) or cycloheptyllithium. This would form a stable tetrahedral intermediate.

Work-up: Aqueous work-up would then lead to the formation of this compound.

This method offers a high degree of control and allows for the modular synthesis of a wide variety of pyridyl ketones by simply changing the organometallic reagent. A study on the synthesis of functionalized β-(2-pyridyl) ketones from 2,6-lutidine utilized the reaction of the lithiated lutidine with Weinreb amides to produce the desired ketones in good yields. sorbonne-universite.fr This demonstrates the utility of Weinreb amides in preparing pyridyl ketones.

Table 2: Examples of Sequential Addition for Ketone Synthesis

PrecursorReagent 1Reagent 2 / ConditionsProduct TypeReference
N-Triazinylamide/Weinreb Amide UreaGrignard ReagentSecond, different Grignard ReagentUnsymmetrical Ketones nih.govacs.org
BenzamidesAlkyllithium ReagentAryl Bromide / Pd CatalystFunctionalized Benzyl Ketones nih.gov
2,6-Lutidines-BuLiWeinreb Amideβ-(2-Pyridyl) Ketones sorbonne-universite.fr

This table provides illustrative examples of sequential addition strategies.

Reaction Mechanisms and Pathways

Mechanistic Investigations of Ketone Formation and Transformation

The synthesis of aryl-alkyl ketones, such as Cycloheptyl 2-pyridyl ketone, can be achieved through various modern catalytic methods. Mechanistic studies of these reactions reveal complex pathways involving radical intermediates and dynamic exchange processes.

The formation of ketones often involves radical chemistry, particularly in cross-coupling reactions. researchgate.net In nickel-catalyzed systems, for example, a proposed mechanism for the synthesis of dialkyl ketones involves the generation of radical intermediates. rsc.org A Ni(0)-carbonyl complex can activate an alkyl halide through a radical-rebound pathway to form an acylnickel species after carbonylation. rsc.org Concurrently, a separate nickel(I) species activates a second alkyl halide, also via a radical pathway. rsc.org The resulting radical is then trapped by the acylnickel species, leading to a dialkyl ketone product after reductive elimination. rsc.org

Visible-light photoredox catalysis also provides a powerful method for generating acyl radicals from precursors like aldehydes or α-ketoacids, which can then be used in ketone synthesis. nih.gov For instance, an excited photocatalyst can abstract a hydrogen atom from an aldehyde to form an acyl radical. nih.gov This radical can then participate in coupling reactions. In dual catalytic systems involving nickel and a photoredox catalyst, a nucleophilic acyl radical can add to a Ni(II) aryl complex, forming a nickel acyl complex. nih.gov Subsequent reductive elimination yields the desired ketone. nih.gov

A significant advancement in the synthesis of aryl-alkyl and dialkyl ketones is the nickel-catalyzed reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides. rsc.org This method demonstrates high efficiency and good functional group tolerance. rsc.org A key feature of this reaction mechanism is a dynamic halide exchange process mediated by a tetra-n-butylammonium iodide (TBAI) co-catalyst. rsc.org

This process maintains a controlled, low concentration of alkyl iodides, which are more reactive than the starting alkyl chlorides. rsc.orgresearchgate.net The halide exchange balances the reactivity and cross-selectivity, preventing undesirable side reactions like the formation of alkyl dimers. rsc.orgresearchgate.net This strategy allows for the effective coupling of a wide range of electrophiles, including primary, secondary, and tertiary alkyl chlorides, with aryl or alkyl 2-pyridyl esters to form the corresponding ketones in moderate to excellent yields. rsc.org The utility of this method is highlighted by its application in the functionalization of complex bioactive molecules and pharmaceuticals. researchgate.net

Ester SubstrateAlkyl Chloride SubstrateCatalyst SystemYield (%)Reference
Aryl 2-pyridyl ester1°-Alkyl chlorideNiCl2·glyme / TBAI / ZnGood to Excellent rsc.org
Alkyl 2-pyridyl ester2°-Alkyl chlorideNiCl2·glyme / TBAI / ZnGood to Excellent rsc.org
Aryl 2-pyridyl ester3°-Alkyl chlorideNiCl2·glyme / TBAI / ZnModerate to Good rsc.org

Reaction Pathways of this compound Derivatives

Derivatives of this compound can undergo various transformations, including condensation and cyclization reactions, leading to novel molecular architectures.

The condensation of ketones with amines typically proceeds through an unstable tetrahedral intermediate known as a hemiaminal, which then dehydrates to form an imine. psu.edu However, in certain cases, stable hemiaminal products can be isolated. A notable example is the reaction of di-2-pyridyl ketone, a close analogue of this compound, with 4-cyclohexyl-3-thiosemicarbazide. psu.educusat.ac.in

Instead of the expected thiosemicarbazone, a stable crystalline hemiaminal was isolated from this reaction. psu.eduresearchgate.net The stabilization of this intermediate is not attributed to the potential hydrolysis of a pre-formed imine, as the resulting thiosemicarbazone would be stabilized by electron delocalization. psu.edu Instead, the stability of the hemiaminal is rationalized by considering the electronic processes in the transition state and, crucially, by the formation of intramolecular hydrogen bonds. psu.edumdpi.comnih.gov X-ray crystal structure analysis reveals that intramolecular hydrogen bonds, such as N-H···N and O-H···N(pyridyl), create a stabilizing network of five-membered rings, which holds the molecule in a strained conformation and prevents dehydration. psu.edumdpi.com

Derivatives of pyridyl ketones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization. nih.gov For example, olefinic ketone O-pentafluorobenzoyloximes can undergo palladium-catalyzed cyclization to produce pyridines and isoquinolines. oup.comresearchgate.net This reaction proceeds through the oxidative addition of the oxime to a Pd(0) complex, generating an alkylideneaminopalladium species, followed by an intramolecular Heck-type amination onto the olefin. researchgate.net

Another pathway involves the oxidative cyclization of 2-pyridine ketone hydrazones, which can be prepared from the corresponding ketones. organic-chemistry.org Using a heterogeneous copper(II) catalyst, these hydrazones cyclize to form rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines in good to high yields, with water as the only byproduct. organic-chemistry.org The proposed mechanism involves copper-mediated formation of a diazo intermediate which then undergoes cyclization. organic-chemistry.org

Starting DerivativeCatalyst/ReagentCyclized ProductReference
Olefinic ketone O-pentafluorobenzoyloximePd(PPh3)4 / Et3NPyridine (B92270)/Isoquinoline oup.comresearchgate.net
2-Pyridine ketone hydrazoneHeterogeneous Cu(II) rsc.orgnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridine organic-chemistry.org
2,2'-Dipyridyl ketoneAromatic aldehyde / NH4OAc1-Pyridylimidazo[1,5-a]pyridine nih.gov

Chemoselectivity and Regioselectivity Studies in Pyridyl Ketone Reactions

In reactions involving unsymmetrical ketones like this compound, which possesses both an alkyl and an aryl substituent on the carbonyl group, controlling the chemoselectivity and regioselectivity is a key challenge.

Studies on the direct allylation of unsymmetrical β-diketones provide insight into the factors governing regioselectivity. nih.gov When a substrate contains both a conjugated ketone (analogous to the pyridyl ketone part) and an alkyl ketone, the reaction consistently occurs with the allyl group adding to the alkyl ketone with excellent regioselectivity. nih.gov This preference is attributed to the maintenance of conjugation in the transition state leading to the observed product, which is energetically more favorable than the pathway where conjugation is lost. nih.gov

In contrast, when steric effects dominate, the outcome can be reversed. nih.gov For instance, if the aryl group (like a 2-pyridyl group) is highly substituted, it can be sterically hindered towards nucleophilic attack, directing the reaction to the less hindered ketone. nih.gov Therefore, the regioselectivity in reactions of this compound would likely be a balance between electronic effects (favoring attack at the cycloheptyl side to preserve pyridyl conjugation) and steric effects.

In the case of copper(I)-catalyzed coupling of S-(2-pyridyl) thioates with Grignard reagents, ketones are prepared in excellent yields, demonstrating the selective synthesis of ketones while tolerating various functional groups. researchgate.net This highlights the ability to control reactivity at the desired site in molecules containing the 2-pyridyl ketone moiety. researchgate.net

Substrate Type (Diketone Analogy)Governing FactorObserved RegioselectivityReference
Aryl/Alkenyl Ketone vs. Alkyl KetoneElectronic (Conjugation)Reaction at the alkyl ketone nih.gov
Ortho-substituted Aryl Ketone vs. Alkyl KetoneSteric HindranceReaction at the less hindered ketone nih.gov

Coordination Chemistry of Cycloheptyl 2 Pyridyl Ketone and Its Derivatives

Ligand Design Principles and Chelation Modes

The versatility of the 2-pyridyl ketone moiety allows for its incorporation into ligands with varying denticity and coordination geometries. A key feature of this system is the reactivity of the ketone's carbonyl group, which can undergo nucleophilic addition with agents like water or alcohols. This reaction creates gem-diol or hemiketal forms, which can act as monoanionic chelating ligands. mdpi.comnih.gov This in-situ ligand transformation provides a pathway to polynuclear clusters and complexes with unique structural features. mdpi.com The neutral cycloheptyl 2-pyridyl ketone molecule can function as a bidentate ligand through its nitrogen and oxygen atoms. nih.gov More complex, polydentate ligands can be synthesized by derivatizing the ketone functional group, for example, through condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

While this compound itself contains only one pyridyl nitrogen, it is a versatile precursor for designing ligands capable of N,N'-coordination. This is typically achieved by converting the ketone into a Schiff base ligand. For instance, condensation with an amine-containing molecule, such as 2-aminopyridine, would yield a derivative with two pyridyl nitrogen atoms strategically positioned for chelation to a metal center. In such systems, the ligand coordinates to the metal through the nitrogen atoms of both pyridine (B92270) rings, forming a stable chelate ring. rsc.org This design principle is fundamental in creating mononuclear complexes where the ligand wraps around the metal ion. rsc.org

The synthesis of tridentate ligands from this compound involves the introduction of a third donor atom. This can be accomplished by reacting the ketone with molecules containing two donor atoms, such as thiosemicarbazide (B42300) or 2-hydrazinopyridine. The resulting Schiff base or hydrazone derivative can then coordinate to a metal center in a tridentate fashion, often using an N,N,O or N,N,S donor set. For example, ligands derived from the reaction of a 2-pyridyl ketone with a hydrazine can provide an NNO donor set for complexation. nih.gov The use of a central pyridine ring flanked by other donor groups is a common strategy for creating robust tridentate chelators. researchgate.net

The most direct coordination mode for this compound is as a neutral bidentate N,O-ligand, utilizing the pyridine nitrogen and the carbonyl oxygen. nih.gov However, as previously mentioned, nucleophilic addition to the carbonyl can result in a monoanionic bidentate N,O-ligand from the gem-diol form. mdpi.com

Designing pentadentate ligands from this precursor requires a more elaborate synthetic strategy. One conceptual approach involves linking two tridentate ligand fragments. For instance, a central amine could be functionalized with two units derived from this compound, creating a ligand capable of wrapping around a metal ion and satisfying five coordination sites. The development of such complex ligands allows for the formation of highly stable mononuclear complexes and can influence the spin state and reactivity of the central metal ion. The principles for creating polynuclear complexes from pyridylbis(phenol) ligands demonstrate how ligand architecture dictates the final structure. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the desired ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, geometry, and physicochemical properties.

Cobalt(II) complexes featuring pyridyl-phosphine or pyridyl-imine ligands have been synthesized and characterized, revealing a range of possible geometries. researchgate.netscispace.com Typically, the reaction of a ligand derived from this compound with a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), in a solvent like ethanol or methanol would yield the desired complex. researchgate.net

The characterization of these complexes provides insight into their structure.

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the stretching frequencies of key functional groups, such as the C=N (imine) and Co-N bands. researchgate.netscispace.com

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which is indicative of the coordination geometry. Octahedral Co(II) complexes, for example, show characteristic absorption bands. researchgate.netscispace.com

Magnetic Susceptibility: Measurements can determine the spin state of the cobalt ion, which is often high-spin in octahedral or tetrahedral environments.

The table below summarizes typical characterization data for octahedral Co(II) complexes with related N-donor ligands.

PropertyObservationReference
Geometry Distorted Octahedral researchgate.netscispace.comlnu.edu.ua
Co-N Bond Length (Å) ~2.07 - 2.12 scispace.com
Co-O Bond Length (Å) ~2.10 - 2.25 scispace.com
Magnetic Moment (μeff) Consistent with high-spin Co(II) scispace.com
IR Band (νCo-N) (cm⁻¹) ~324 - 520 researchgate.netscispace.com

Copper(II) readily forms complexes with a wide variety of pyridyl-containing ligands, exhibiting diverse coordination numbers and geometries. mdpi.com The synthesis of copper(II) complexes with ligands derived from this compound would likely involve reacting the ligand with a copper(II) salt like copper(II) chloride, bromide, acetate, or perchlorate. nih.govmdpi.combuketov.edu.kz

Characterization of the resulting copper(II) complexes would employ similar techniques as for the cobalt complexes.

Elemental Analysis and Mass Spectrometry: Used to confirm the empirical formula and composition of the synthesized complexes. mdpi.combuketov.edu.kz

IR Spectroscopy: Coordination of the ligand is evidenced by shifts in vibrational bands. For example, the C=N stretching frequency in a Schiff base ligand typically shifts upon coordination to the copper(II) ion. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful technique for characterizing paramagnetic Cu(II) (d⁹) complexes, providing information about the coordination environment and the nature of the metal-ligand bonding. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction can elucidate the precise molecular structure. Copper(II) is known for its structural flexibility, and geometries such as square planar, square pyramidal, or distorted octahedral are common. For example, pentacoordinated copper(II) complexes have been synthesized with tridentate NNO donor ligands. nih.gov

The table below presents representative data for copper(II) complexes with related pyridyl-containing ligands.

Complex TypeGeometryKey FeaturesReference
Mononuclear PentacoordinatedFormulated as [Cu(L)(X)(H₂O)] where L is a tridentate ligand nih.gov
Mononuclear Square Planar / Distorted OctahedralFormed with bidentate pyridyl-ketone type ligands mdpi.com
Polynuclear Trinuclear, Tetranuclear, HexanuclearFormed with pyridylbis(phenol) ligands, structure depends on ligand rigidity nih.gov

Nickel(II) Complexes

The coordination chemistry of ligands related to this compound with nickel(II) ions reveals a propensity for the formation of polynuclear complexes with intricate structures. Research into the reactions of di-2-pyridyl ketone, (py)₂CO, with nickel(II) salts has yielded significant insights into the assembly of high-nuclearity clusters.

A notable example is the formation of an undecanuclear nickel(II) coordination cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] researchgate.net. This complex was synthesized from the reaction of nickel(II) acetate with di-2-pyridyl ketone in a mixed solvent system under basic conditions. In this structure, the di-2-pyridyl ketone ligand undergoes hydration to its gem-diol form, which then deprotonates to act as a bridging ligand. The core of this Ni₁₁ cluster features a central non-linear {Ni₃(μ₂-OH)₄}²⁺ unit connected to two {Ni₄(OH)(μ₃-OR)₂(μ₃-OR')}⁴⁺ cubane subunits researchgate.net. The deprotonated gem-diol form of the ligand, (py)₂C(OH)(O)⁻, adopts a η¹:η¹:η³:μ₃ coordination mode, showcasing the versatility of pyridyl-ketone type ligands in stabilizing complex polynuclear architectures researchgate.net.

Furthermore, tetranuclear cubane-like complexes of the formula [Ni₄{(py)₂C(OH)O}₄(O₂CPh)₄] have been synthesized through a self-assembly process involving di-2-pyridyl ketone, nickel(II) nitrate, and benzoate mdpi.com. X-ray structural analysis confirmed a [Ni₄O₄] cubane-like core where the oxygen atoms are from the gem-diol form of the ligand. In these structures, the nickel(II) ions exhibit a distorted octahedral geometry mdpi.comresearchgate.net. Magnetic studies on these cubane complexes indicate the presence of dominant ferromagnetic interactions within the tetranuclear core mdpi.com.

The coordination environment of nickel(II) in complexes with related pyridyl-hydrazone ligands has also been explored. These complexes, with the general formula ML₂, are typically characterized by various physicochemical techniques which suggest different geometries depending on the specific ligand structure chemijournal.com. In many cases, square planar or tetrahedral geometries are common for Ni(II) complexes, but they can also form five- or six-coordinate species chemijournal.com. For instance, dichlorotetrakis(pyridine)nickel(II) reacts to form square planar dialkyl derivatives rsc.org.

Table 1: Selected Nickel(II) Complexes with Di-2-pyridyl Ketone Derivatives

Complex Formula Metal Core Ligand Form Reference
[Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] Ni₁₁ Cluster gem-diol monoanion researchgate.net
[Ni₄{(py)₂C(OH)O}₄(O₂CPh)₄] [Ni₄O₄] Cubane gem-diol monoanion mdpi.com

Zinc(II) and Cadmium(II) Complexes

The coordination chemistry of pyridyl ketone derivatives with zinc(II) and cadmium(II) demonstrates a clear divergence in structural outcomes, reflecting the different coordination preferences of these d¹⁰ metal ions. While Zn(II) often forms mononuclear complexes, the larger Cd(II) ion shows a tendency to form coordination polymers.

Studies involving the reactions of cadmium(II) halides (CdCl₂, CdBr₂, CdI₂) with di-2-pyridyl ketone oxime (dpkoxH), a derivative of this compound, have resulted in the formation of one-dimensional (1D) coordination polymers with the general formula {[CdX₂(dpkoxH)]}n mdpi.comnih.govresearchgate.net. In these polymeric structures, neighboring Cd(II) centers are alternately doubly bridged by both halide ions and the dpkoxH ligand mdpi.comnih.gov. The dpkoxH ligand adopts a rare η¹:η¹:η¹:μ coordination mode. Each cadmium ion is in a distorted octahedral environment, coordinated by a terminal halide, two bridging halides, and three nitrogen atoms (two from pyridyl groups and one from the oxime group) from two different dpkoxH ligands mdpi.comnih.gov. The resulting structure is a 1D zigzag chain mdpi.comnih.govresearchgate.net.

In contrast, the analogous reactions with zinc(II) halides yield mononuclear complexes, [ZnX₂(dpkoxH)], where the dpkoxH ligand acts as a bidentate N,N'-chelating agent, coordinating through the two pyridyl nitrogen atoms mdpi.com. This results in a pseudo-tetrahedral geometry for the Zn(II) ion. This structural difference highlights the preference of the smaller Zn(II) for lower coordination numbers compared to the larger Cd(II) ion mdpi.com.

The formation of coordination polymers is a common theme in the chemistry of Zn(II) and Cd(II) with bridging ligands. The versatility of carboxylate groups and ancillary N-donor ligands often leads to the construction of extended networks with applications in areas like luminescence sensing mdpi.com. With β-hydroxypyridinecarboxylate ligands, Zn(II) has been shown to form both mononuclear complexes with octahedral or trigonal bipyramidal geometries and dinuclear bridged species nih.gov. Similarly, Schiff base ligands derived from thiophene have been used to create Zn(II) and Cd(II) complexes, with the former adopting a distorted tetrahedral geometry and the latter a square pyramidal geometry in a polymeric structure acs.org.

Table 2: Comparison of Zinc(II) and Cadmium(II) Complexes with Di-2-pyridyl Ketone Oxime (dpkoxH)

Metal Ion Complex Formula Structure Type Coordination Geometry Ligand Coordination Mode Reference
Cadmium(II) {[CdX₂(dpkoxH)]}n (X=Cl, Br, I) 1D Coordination Polymer Distorted Octahedral η¹:η¹:η¹:μ (bridging) mdpi.comnih.gov
Zinc(II) [ZnX₂(dpkoxH)] (X=Cl, Br) Mononuclear Pseudo-tetrahedral N,N'-bidentate (chelating) mdpi.com

Other Transition Metal Complexes (e.g., Manganese, Rhodium, Iridium)

The coordination chemistry of pyridyl ketone ligands extends to a variety of other transition metals, leading to complexes with diverse nuclearities and interesting magnetic and photophysical properties.

Manganese(II) Complexes: The use of di-2-pyridyl ketone ((py)₂CO) and its derivatives in manganese chemistry has produced a rich variety of polynuclear clusters. For instance, the combination of (py)₂CO with diols has led to the synthesis of novel Mn clusters with unprecedented core topologies, including Mn₁₁ and Mn₇ species mdpi.comresearchgate.net. In these reactions, the ketone often hydrates to the gem-diol, which can then act as a multidentate bridging ligand. The resulting complexes can exhibit complex magnetic behaviors, including both antiferromagnetic and ferromagnetic exchange interactions between the manganese centers mdpi.comresearchgate.net. The employment of methyl 2-pyridyl ketone oxime (mpkoH) with manganese(II) salts has also yielded mixed-valence clusters, such as a [Mn₃(OMe)₂(mpko)₄Br₂] (2Mn(II), Mn(IV)) complex and a [Mn₈O₄(OMe)(mpko)₉(mpkoH)]⁴⁺ (2Mn(II), 6Mn(III)) cluster nih.gov. These studies demonstrate the ability of pyridyl oxime ligands to stabilize high-nuclearity manganese clusters with complex magnetic properties nih.govresearchgate.net.

Rhodium(III) Complexes: Rhodium(III) complexes have been synthesized using ligands analogous to this compound. A series of luminescent cyclometalated rhodium(III) diimine complexes incorporating 4-(2-pyridyl)benzaldehyde (Hpba) have been prepared rsc.org. The crystal structures of several of these complexes, of the type [Rh(pba)₂(N–N)]Cl, have been determined, confirming the coordination of the pyridyl-aldehyde ligand. These complexes are noteworthy for their long-lived luminescence in solution at room temperature, which is attributed to an excited state of triplet intra-ligand character mixed with some metal-to-ligand charge-transfer character rsc.org.

Iridium(III) Complexes: The coordination chemistry of iridium often involves the formation of highly stable pincer complexes. Iridium(III) complexes featuring trifunctional pincer ligands that include pyridine and imine donor groups have been synthesized and structurally characterized acs.org. These complexes, such as [Ir(H)(Cl)(NCMe){LNH-κ³Nimine,NPy,CNHC}]⁺, demonstrate the robust nature of the iridium-ligand framework. While direct examples with this compound are not available, the known chemistry of iridium suggests that such a ligand would likely coordinate strongly through its pyridyl nitrogen, potentially participating in cyclometalation or forming part of a larger pincer-type ligand system acs.orgchemrxiv.org. Pyridyl-azaborine ligands have also been used to create phosphorescent neutral iridium(III) complexes, showcasing the tunability of their photophysical properties nih.gov.

Structural Elucidation of Coordination Compounds

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds, providing unequivocal information on bond lengths, bond angles, coordination geometries, and stereochemistry.

This technique has been instrumental in characterizing the complexes formed with pyridyl ketone-type ligands. For example, the structures of the 1D coordination polymers {[CdCl₂(dpkoxH)·2H₂O]}n, {[CdBr₂(dpkoxH)]}n, and {[CdI₂(dpkoxH)]}n were all elucidated by single-crystal X-ray crystallography mdpi.comnih.govresearchgate.net. These studies revealed the distorted octahedral coordination sphere of the Cd(II) ions and the unusual bridging mode of the di-2-pyridyl ketone oxime ligand mdpi.comnih.gov. The analysis provided precise Cd-N and Cd-X bond lengths, confirming the coordination environment mdpi.com.

Similarly, the complex structures of high-nuclearity manganese clusters derived from di-2-pyridyl ketone and its oxime derivatives have been exclusively determined using this method mdpi.comresearchgate.netnih.gov. For instance, the crystal structure of a Ni₁₁ coordination cluster revealed a complex core composed of fused cubane and non-linear subunits, a structural detail impossible to ascertain by other means researchgate.net. The structures of tetranuclear cubane complexes of both cobalt(II) and nickel(II) with the gem-diol form of di-2-pyridyl ketone were also confirmed by X-ray diffraction, showing a [M₄O₄] core mdpi.com.

The crystal structures of rhodium(III) complexes with 4-(2-pyridyl)benzaldehyde and iridium(III) pincer complexes containing pyridyl donors have also been successfully determined, providing insight into their photophysical and reactive properties rsc.orgacs.org. These analyses are crucial for establishing structure-property relationships in coordination chemistry.

Conformational Analysis of Coordinated Ligands

The conformation of a ligand can change significantly upon coordination to a metal center. Single-crystal X-ray diffraction provides the data necessary to analyze these conformational changes, including the orientation of different parts of the ligand relative to each other and to the metal's coordination plane.

In the case of the cadmium(II) coordination polymers with di-2-pyridyl ketone oxime, structural analysis shows that the ligand adopts a specific conformation to facilitate its bridging role between two metal centers mdpi.comnih.gov. The relative orientation of the two pyridyl rings and the oxime group is fixed by the coordination requirements of the η¹:η¹:η¹:μ bonding mode. The torsion angles within the ligand backbone are precisely determined from the crystallographic data, revealing the steric and electronic influences of the metallic centers on the ligand's shape.

In polynuclear clusters, such as the manganese complexes with methyl 2-pyridyl ketone oxime, the ligand often adopts a tridentate chelating/bridging mode nih.gov. The conformation of the mpko⁻ anion allows it to chelate one metal center through its pyridyl and oxime nitrogen atoms while simultaneously bridging to another metal center via an oximate oxygen atom. This conformational flexibility is key to the formation of stable, high-nuclearity clusters nih.gov. The analysis of such structures reveals how the ligand adapts its conformation to satisfy the coordination preferences of multiple metal ions within the same molecule.

Intermolecular Interactions and Crystal Packing in Metal Complexes

The solid-state structure of coordination compounds is not only defined by the intramolecular geometry but also by the arrangement of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and other van der Waals forces.

In the crystal structure of the 1D cadmium(II) polymer {[CdCl₂(dpkoxH)·2H₂O]}n, the packing of the zigzag chains is influenced by π-π stacking interactions between the pyridyl rings of adjacent chains mdpi.comnih.gov. For the isomorphous bromo and iodo analogues, the three-dimensional architecture is built through a combination of C-H···π interactions and π-π overlaps mdpi.comnih.gov. The chloro complex also features lattice water molecules that participate in extensive hydrogen bonding, further stabilizing the crystal structure mdpi.comnih.govresearchgate.net.

Table 3: Chemical Compound Names

Abbreviation / Name Full Chemical Name
(py)₂CO Di-2-pyridyl ketone
dpkoxH Di-2-pyridyl ketone oxime
mpkoH Methyl 2-pyridyl ketone oxime
Hpba 4-(2-pyridyl)benzaldehyde
[Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] Hexa-μ₃-hydroxy-dodeca-μ₂-acetato-tetra-μ₃-(hydroxy(di(pyridin-2-yl)methoxy))diaquanickel(II)
[Ni₄{(py)₂C(OH)O}₄(O₂CPh)₄] Tetra-μ₃-(hydroxy(di(pyridin-2-yl)methoxy))tetrakis(benzoato)tetranickel(II)
{[CdX₂(dpkoxH)]}n catena-Poly[[[di-μ₂-halogenido-bis(μ₂-di-2-pyridyl ketone oxime)-dicadmium(II)]-di-μ₂-halogenido]]
[ZnX₂(dpkoxH)] Dihalogenido(di-2-pyridyl ketone oxime)zinc(II)
[Mn₃(OMe)₂(mpko)₄Br₂] Di-μ₂-methoxo-tetrakis(μ₂-methyl(pyridin-2-yl)ketone oximato)-dibromotrimanganese(II,IV)
[Mn₈O₄(OMe)(mpko)₉(mpkoH)]⁴⁺ Tetra-μ₃-oxo-μ₂-methoxo-nonakis(μ₃-methyl(pyridin-2-yl)ketone oximato)-(methyl(pyridin-2-yl)ketone oxime)octamanganese(II,III) cation
[Rh(pba)₂(N–N)]Cl Bis(4-(pyridin-2-yl)benzaldehydato)(N,N-diimine)rhodium(III) chloride
[Ir(H)(Cl)(NCMe){LNH-κ³N,N,C}]⁺ Hydrido(chloro)(acetonitrile)(2-(1-(2,6-diisopropylphenylimino)ethyl)-6-(1H-imidazol-3-yl-κC²)pyridine-κN,κN')iridium(III) cation

Catalytic Applications

Asymmetric Catalysis Involving Pyridyl Ketones

The asymmetric reduction of prochiral ketones, such as Cycloheptyl 2-pyridyl ketone, to form chiral secondary alcohols is a fundamental transformation in organic synthesis. rsc.org These chiral alcohols are valuable building blocks for pharmaceuticals and other fine chemicals. The presence of the pyridyl group in pyridyl ketones allows for chelation to a metal catalyst, which can lead to higher enantioselectivities in catalytic reductions compared to ketones lacking such a coordinating group. wikipedia.org

Asymmetric Reduction of Ketones to Chiral Alcohols

The conversion of pyridyl ketones to chiral alcohols can be achieved through several catalytic methods, including hydrogenation, transfer hydrogenation, and hydrosilylation. These methods rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric hydrogenation involves the addition of hydrogen gas across the carbonyl double bond in the presence of a chiral metal catalyst. For 2-pyridyl ketones, highly efficient and enantioselective iridium-based catalysts have been developed. While specific data for this compound is not extensively documented, the closely related cyclohexyl 2-pyridyl ketone has been successfully hydrogenated with exceptional enantioselectivity. rsc.orgrsc.org

An iridium catalyst bearing the f-phamidol ligand has demonstrated remarkable activity in the hydrogenation of various 2-pyridyl ketones. rsc.orgrsc.org In the case of cyclohexyl 2-pyridyl ketone, this catalytic system achieved an enantiomeric excess (ee) of over 99%. rsc.org This high level of stereocontrol highlights the potential of such systems for the asymmetric hydrogenation of other cycloalkyl 2-pyridyl ketones, including the cycloheptyl analogue.

Table 1: Asymmetric Hydrogenation of Cyclohexyl 2-pyridyl ketone rsc.org

Entry Substrate Catalyst S/C Ratio Yield (%) ee (%)

Transfer hydrogenation is an alternative to using hydrogen gas, where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used. wikipedia.org Ruthenium complexes are commonly employed as catalysts in these reactions. mdpi.com The transfer hydrogenation of aromatic ketones using ruthenium catalysts with pyridine-aminoalcohol ligands has been reported, demonstrating good activity. dergipark.org.tr The development of chiral ligands for these systems is crucial for achieving high enantioselectivity. For pyridyl ketones, the coordination of the pyridyl nitrogen to the metal center can facilitate the hydrogen transfer process and influence the stereochemical outcome. mdpi.com

Ligand Design for Enantioselectivity in Catalytic Systems

The design of chiral ligands is paramount in achieving high enantioselectivity in the asymmetric reduction of ketones. The ligand's structure dictates the chiral environment around the metal center, which in turn controls the facial selectivity of the hydride attack on the prochiral ketone. wikipedia.org

For the asymmetric hydrogenation of 2-pyridyl ketones, bidentate and tridentate ligands that can coordinate to the metal center along with the substrate have been explored. The f-phamidol ligand, used with an iridium catalyst, is a prime example of a highly effective ligand for this class of substrates, leading to excellent enantioselectivities. rsc.orgrsc.org Other successful ligands for the hydrogenation of 2-pyridyl ketones include those based on BINAP and PhanePhos, often used with ruthenium catalysts. rsc.org

In transfer hydrogenation, chiral diamine and amino alcohol ligands have proven effective. wikipedia.org For instance, ruthenium complexes with Pybox ligands have been used for the asymmetric transfer hydrogenation of aryl ketones. mdpi.com The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a given substrate.

The development of new ligands is an active area of research, with the aim of creating more efficient, selective, and versatile catalysts for the asymmetric reduction of a broad range of ketones, including challenging substrates like this compound.

Reductive Coupling Reactions

Reductive coupling reactions involve the formation of a new carbon-carbon bond between two carbonyl compounds or a carbonyl compound and another electrophile, initiated by a reducing agent. Nickel-catalyzed reductive coupling of 2-pyridyl esters with alkyl chlorides has been reported as a method for the synthesis of aryl-alkyl and dialkyl ketones. rsc.orgresearchgate.net This reaction proceeds via a dynamic halide exchange process. rsc.org

While this method focuses on the synthesis of ketones rather than their subsequent reactions, it highlights the utility of the 2-pyridyl group as a directing and activating group in catalytic transformations. Reductive coupling reactions of alkenyl pyridines with aldehydes and imines have also been developed, showcasing the versatility of the pyridine (B92270) moiety in facilitating C-C bond formation. nih.gov Although specific examples involving this compound in reductive coupling are scarce, the general reactivity of the pyridyl ketone functionality suggests its potential participation in such transformations.

Due to a lack of specific research findings on the catalytic applications of "this compound" in the areas of decarbonylation and hydroboration of aldehydes and ketones in the provided search results, the requested article cannot be generated. The available information does not pertain to the specified chemical compound in the context of the outlined catalytic processes.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data for the ¹H NMR, ¹³C NMR, ¹⁵N NMR, or two-dimensional NMR (e.g., COSY, HMQC) analysis of Cycloheptyl 2-pyridyl ketone could be located.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Detailed experimental Infrared (IR) or Raman spectra for this compound are not available in the public domain.

Electronic Absorption and Emission Spectroscopy

There are no available studies on the electronic absorption (UV-Vis) or emission (fluorescence/phosphorescence) properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As a standard organic molecule with a closed-shell electron configuration, this compound is diamagnetic and therefore EPR-silent in its ground state. An EPR spectrum can only be obtained under conditions that generate a paramagnetic species, such as the formation of a radical anion or a complex with a paramagnetic metal ion. rsc.orgaip.org

Research on analogous compounds, such as di-2-pyridyl ketone derivatives, demonstrates that radical anions can be generated through electrolytic reduction in a solvent like dimethylsulfoxide (DMSO). nih.gov For this compound, this would involve the addition of an electron to its π-system, creating a ketyl radical anion.

The resulting EPR spectrum would be characterized by hyperfine coupling of the unpaired electron with magnetic nuclei (¹H and ¹⁴N). The hyperfine coupling constants (hfc, typically measured in Gauss) reveal the distribution of the unpaired electron's spin density across the molecule.

Predicted EPR Characteristics for this compound Radical Anion:

g-value: The g-value would be expected to be close to that of a free electron (~2.0023), with slight deviations due to spin-orbit coupling. Studies on similar unsaturated ketone radical anions report g-values around 2.004. tandfonline.com

Hyperfine Coupling: The largest hyperfine splittings would arise from the nitrogen atom of the pyridyl ring and the protons on the pyridyl ring, as the unpaired electron density is expected to be delocalized primarily over the π-conjugated pyridyl-carbonyl fragment. The protons on the cycloheptyl ring, particularly those on the alpha-carbon, would exhibit smaller coupling constants. The equivalence or non-equivalence of methylene (B1212753) proton splittings on the cycloheptyl ring could provide insight into its conformation and the planarity of the radical anion structure. tandfonline.com

Improved methods for generating and studying aliphatic ketyl radical anions have been developed, confirming that such species can be effectively analyzed by EPR to understand their electronic structure and molecular geometry. rsc.orgrsc.org The study of these radicals is crucial as they are often key intermediates in one-electron transfer reactions. acs.org

Table 1: Predicted Hyperfine Coupling Constants (hfc) for this compound Radical Anion
NucleusPredicted hfc (Gauss)Comments
Pyridyl-¹⁴NLargeThe nitrogen atom is part of the π-system where the unpaired electron is delocalized.
Pyridyl ProtonsMedium to LargeProtons on the aromatic ring will show significant coupling depending on their position relative to the nitrogen and carbonyl group.
Cycloheptyl α-HSmallProtons on the carbon adjacent to the carbonyl will have some spin density, leading to small hyperfine splitting.
Other HVery Small / UnresolvedProtons further from the carbonyl group are unlikely to show resolved coupling.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₃H₁₇NO, Molecular Weight: 203.28 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is predictable based on the established behavior of ketones, pyridines, and cyclic alkanes.

The primary fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group, known as α-cleavage. youtube.comslideshare.net For cyclic ketones, this initial α-cleavage results in an open-chain radical cation, which can then undergo further fragmentation. whitman.edu

Predicted Fragmentation Pattern for this compound:

Molecular Ion (M⁺˙): A peak corresponding to the intact molecule with one electron removed would be observed at m/z = 203.

α-Cleavage: Two primary α-cleavage pathways are possible:

Loss of the Cycloheptyl Radical: Cleavage of the bond between the carbonyl carbon and the cycloheptyl ring would result in the loss of a cycloheptyl radical (•C₇H₁₃). This generates a stable 2-pyridoyl cation (C₅H₄NCO⁺) at m/z = 106 . This is often a prominent peak for pyridyl ketones. nist.govmdpi.com

Loss of the Pyridyl Radical: Cleavage of the bond between the carbonyl carbon and the pyridyl ring would lead to the loss of a 2-pyridyl radical (•C₅H₄N), forming a cycloheptylacylium ion at m/z = 125 .

Fragmentation of the Cycloheptyl Ring: The cycloheptyl group can undergo characteristic fragmentation through the loss of neutral alkene fragments like ethene (C₂H₄, 28 Da) and propene (C₃H₆, 42 Da). This leads to a series of peaks with decreasing mass. For instance, the fragment at m/z 55 is a characteristic ion for saturated cyclic ketones like cyclohexanone. whitman.edu

Fragmentation of the Pyridyl Ring: The pyridine (B92270) ring itself is relatively stable, but can lose neutral molecules like HCN (27 Da). A fragment corresponding to the pyridine cation radical can be seen at m/z = 78 .

The mass spectrum of the related compound di-2-pyridyl ketone (C₁₁H₈N₂O) shows a strong molecular ion peak at m/z 184 and a base peak at m/z 156, corresponding to the loss of CO. nist.gov It also shows significant peaks at m/z 105 and 78, corresponding to the benzoyl-type cation and the pyridyl cation, respectively. nih.govnist.gov Similarly, the spectrum for cyclohexyl methyl ketone shows key fragments from the cleavage of the cyclohexyl ring. nist.govspectrabase.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
m/zProposed Ion StructureFragmentation Pathway
203[C₁₃H₁₇NO]⁺˙Molecular Ion (M⁺˙)
125[C₇H₁₃CO]⁺α-cleavage: Loss of the pyridyl radical (•C₅H₄N)
106[C₅H₄NCO]⁺α-cleavage: Loss of the cycloheptyl radical (•C₇H₁₃)
78[C₅H₄N]⁺Cleavage of the C-C bond next to the ring.
55[C₄H₇]⁺Characteristic fragment from the cleavage of a cycloalkane ring.

Theoretical and Computational Studies

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the electronic structure and energy of molecules. By solving the Schrödinger equation or its density-based equivalent, these methods provide precise data on molecular properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is widely used to study pyridyl ketone systems to understand their geometry, vibrational frequencies, and electronic properties. nih.govacs.orgnih.gov For Cycloheptyl 2-pyridyl ketone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and predict key structural parameters. researchgate.net

DFT studies on related ketones have successfully predicted stability constants and redox potentials. Calculations on similar structures, such as bis-aryl-α,β-unsaturated ketones, have been used to analyze bond lengths and angles, which conform to the expected nature of the bonds. acs.org For instance, DFT can elucidate the Mulliken atomic charges and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. nih.gov

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations This table presents hypothetical, yet representative, data for this compound, as specific computational studies on this exact molecule are not widely published. The values are based on known parameters for pyridyl and cycloalkyl ketone structures.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (carbonyl)1.215
C-C (keto-pyridyl)1.510
C-C (keto-cycloheptyl)1.530
C-N (pyridyl ring)1.338
Bond Angles (°) ** Pyridyl-C-Cycloheptyl118.5
O=C-Pyridyl121.0
O=C-Cycloheptyl120.5
Dihedral Angle (°) **Pyridyl Ring - Carbonyl Plane45.0

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Hartree-Fock equations without empirical parameters. uit.no These methods are computationally more intensive but can provide more accurate results for electron correlation effects. They have been applied to study the reactivity of Cu(II) complexes of related heterocyclic aroylhydrazones and to investigate reaction mechanisms in catalytic processes. researchgate.netacs.org For this compound, MP2 calculations would be valuable for refining the energy landscape and understanding subtle electronic effects that govern its conformational preferences and reactivity, moving beyond the approximations inherent in some DFT functionals. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules over time. While quantum methods provide a static picture, molecular dynamics (MD) simulations can reveal conformational changes and interactions with other molecules, such as solvents. For related thiosemicarbazones derived from pyridyl ketones, molecular modeling has been used to confirm the formation and stability of different isomers in solution. researchgate.net In the context of this compound, MD simulations could be used to explore the flexibility of the seven-membered cycloheptyl ring and its influence on the orientation of the pyridyl group, which can affect the molecule's ability to act as a ligand in coordination chemistry. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational methods are instrumental in predicting how and where a molecule will react. By analyzing the electronic structure and potential energy surfaces, chemists can forecast the outcomes of chemical transformations.

Understanding a chemical reaction requires identifying the minimum energy path from reactants to products, including the high-energy transition states that must be overcome. DFT calculations are frequently used to map these reaction pathways. For example, in iridium-catalyzed C-C bond cleavage of ketones, DFT was used to suggest a homolytic C-C cleavage/radical recombination mechanism by analyzing the energies of intermediates and transition states. nih.gov A similar approach applied to this compound could predict its behavior in reactions like reduction, oxidation, or nucleophilic addition to the carbonyl group. pearson.com By calculating the activation energies for different potential pathways, one can predict the regioselectivity and stereoselectivity of such reactions. acs.org

The distribution of electrons within a molecule is key to its reactivity. Electronic structure analysis often involves examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. acs.org

For related pyridyl ketone derivatives, analysis of the electronic spectrum has provided information on the π→π* and n→π* transitions. psu.edu In this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atom's lone pairs, while the LUMO would be centered on the π* orbital of the carbonyl and pyridyl systems. This distribution suggests that the carbonyl oxygen would be a primary site for protonation and the carbonyl carbon a site for nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound This table contains illustrative data calculated for similar molecules, as specific results for this compound are not available.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating capability, potential site for electrophilic attack.
LUMO-1.8Electron-accepting capability, potential site for nucleophilic attack.
HOMO-LUMO Gap 4.7 Indicator of kinetic stability and low chemical reactivity.

Analysis of Intermolecular Interactions for this compound Remains a Field for Future Investigation

Detailed theoretical and computational studies focusing on the intermolecular interactions of this compound, including Hirshfeld surface analysis, are not available in the current scientific literature.

A thorough review of existing research reveals a gap in the specific analysis of the non-covalent interactions and crystal packing of this compound. While computational methods like Hirshfeld surface analysis are widely used to understand the supramolecular chemistry of related compounds, no dedicated studies have been published for this particular ketone.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal lattice. ijcce.ac.irresearchgate.netacs.org It allows researchers to partition crystal space and examine the different types of close contacts that stabilize the crystal structure, such as hydrogen bonds and van der Waals forces. researchgate.net This method, in conjunction with 2D fingerprint plots, provides a detailed summary of the intermolecular interaction patterns. researchgate.net

For many pyridyl and ketone derivatives, researchers have successfully employed these computational tools to:

Characterize the nature and contribution of various intermolecular interactions. ijcce.ac.irmdpi.com

Explain the formation of specific supramolecular architectures. researchgate.net

Investigate the influence of different functional groups on crystal packing. researchgate.net

However, without experimental crystal structure data (e.g., from single-crystal X-ray diffraction) for this compound, a foundational requirement for performing Hirshfeld surface analysis is missing. The generation of theoretical models and subsequent computational analysis of its intermolecular interactions remains a prospective area for future research. Such studies would provide valuable insights into the solid-state properties of this compound.

Future Research Horizons for this compound

This compound, a molecule combining a seven-membered carbocyclic ring with a pyridyl moiety through a carbonyl linker, represents a chemical scaffold with underexplored potential. While research on this specific compound is not extensive, the broader classes of pyridyl ketones and cycloalkyl ketones have seen significant investigation, revealing diverse applications in catalysis, materials science, and medicinal chemistry. Future research efforts focused on this compound are poised to build upon this foundation, opening new avenues in synthetic chemistry, catalysis, and molecular characterization. This article outlines key future directions and emerging research areas centered on this promising compound and its analogues.

Q & A

Q. What are the standard synthetic routes for Cycloheptyl 2-pyridyl ketone, and how can researchers optimize yield and purity?

this compound can be synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions. A typical approach involves:

  • Friedel-Crafts Acylation : Reacting cycloheptane derivatives (e.g., cycloheptyl chloride) with 2-pyridinecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
  • Cross-Coupling : Using Suzuki-Miyaura coupling between cycloheptyl boronic acid and 2-bromopyridine derivatives under palladium catalysis.
    Optimization Strategies :
  • Control reaction temperature (e.g., 0–5°C for Friedel-Crafts to minimize side reactions).
  • Purify intermediates via column chromatography or recrystallization to remove unreacted starting materials.
  • Monitor reaction progress using TLC or HPLC .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR to identify pyridine ring protons (δ 7.5–8.5 ppm) and cycloheptyl protons (δ 1.5–2.5 ppm).
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅NO).
  • Purity Assessment :
    • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm).
    • Melting Point Analysis : Compare observed values with literature data to confirm crystallinity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in metal-mediated transformations?

this compound undergoes distinct pathways under varying conditions:

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to the secondary alcohol, while LiAlH₄ may lead to over-reduction of the pyridine ring.
  • Coupling Reactions : Titanium-mediated reductive coupling (e.g., McMurry reaction) forms 1,2-bis(cycloheptyl)-substituted ethane derivatives.
    Critical Parameters :
  • Solvent polarity (e.g., THF vs. DMF) affects reaction rates and byproduct formation.
  • Temperature control (e.g., −78°C for ketone stabilization) minimizes side reactions .

Q. How can researchers design experiments to assess the biological activity of this compound?

  • In Vitro Assays :
    • Antifungal Activity : Use microdilution assays (e.g., against Candida albicans) with MIC (Minimum Inhibitory Concentration) determination.
    • Enzyme Inhibition : Screen against fungal cytochrome P450 enzymes via fluorometric assays.
  • Toxicology :
    • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values.
  • Mechanistic Studies :
    • Fluorescence microscopy to observe membrane disruption in fungal cells .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities of this compound derivatives?

  • Reproducibility Checks :
    • Validate reaction conditions (e.g., moisture sensitivity of catalysts in cross-coupling).
    • Standardize biological assay protocols (e.g., inoculum size in antifungal tests).
  • Data Analysis :
    • Perform statistical tests (e.g., ANOVA) to compare results across studies.
    • Use control compounds (e.g., ketoconazole in antifungal assays) to benchmark activity .

Methodological Guidance

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Experimental Section :
    • Specify reagent grades (e.g., "anhydrous AlCl₃, 99.9% purity").
    • Detail purification steps (e.g., "column chromatography with hexane/EtOAc 4:1").
  • Supporting Information :
    • Include NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if available).
    • Provide raw data for yield calculations (e.g., mass of crude vs. purified product) .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate transition states for coupling or reduction reactions.
  • Retrosynthesis Software :
    • Tools like Pistachio or Reaxys propose feasible synthetic routes based on existing reaction databases .

Data Presentation Standards

  • Tables :

    Reaction ConditionYield (%)Purity (%)
    Friedel-Crafts, 0°C7298
    Suzuki, 80°C8599
  • Figures :

    • Include annotated reaction mechanisms (e.g., arrow-pushing diagrams for reduction pathways).
    • Plot dose-response curves for biological activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.